3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide
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Overview
Description
3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide is a complex organic compound with the molecular formula C29H22F6N4O4. It is characterized by the presence of amino groups, hydroxyl groups, and a perfluoropropane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide typically involves multiple steps. One common method includes the reaction of 3-aminobenzoic acid with hexafluoropropane-2,2-diol in the presence of a dehydrating agent to form the intermediate compound. This intermediate is then reacted with 6-hydroxy-3,1-phenylene dibenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(3-(3-aminobenzoylamino)-4-hydroxyphenyl)hexafluoropropane
- N,N’-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(3-nitrobenzamide)
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial applications .
Properties
CAS No. |
220426-92-6 |
---|---|
Molecular Formula |
C29H16F12N4O4 |
Molecular Weight |
712.4 g/mol |
IUPAC Name |
3-amino-N-[3-[2-[3-[(3-aminobenzoyl)amino]-2,5,6-trifluoro-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,4,5-trifluoro-6-hydroxyphenyl]benzamide |
InChI |
InChI=1S/C29H16F12N4O4/c30-15-13(17(32)21(23(46)19(15)34)44-25(48)9-3-1-5-11(42)7-9)27(28(36,37)38,29(39,40)41)14-16(31)20(35)24(47)22(18(14)33)45-26(49)10-4-2-6-12(43)8-10/h1-8,46-47H,42-43H2,(H,44,48)(H,45,49) |
InChI Key |
UOIXCAWPJLTTBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=C(C(=C(C(=C2F)C(C3=C(C(=C(C(=C3F)F)O)NC(=O)C4=CC(=CC=C4)N)F)(C(F)(F)F)C(F)(F)F)F)F)O |
Origin of Product |
United States |
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